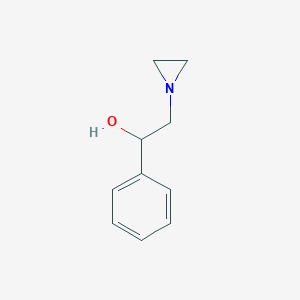

alpha-Phenylaziridine-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a colorless, oily liquid primarily used in scientific research applications. The compound has a molecular weight of 163.22 g/mol and is known for its high reactivity.

Análisis De Reacciones Químicas

1-Aziridineethanol, alpha-phenyl- undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

Oxidation and Reduction:

Substitution Reactions: The aziridine ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Alpha-Phenylaziridine-1-ethanol is utilized as a versatile building block in organic synthesis. Its unique aziridine structure allows for various transformations, including:

- Ring-opening Reactions : The aziridine ring can be opened under nucleophilic conditions to yield valuable intermediates such as β-amino alcohols and α-amino acids. These derivatives are crucial in the synthesis of pharmaceuticals and agrochemicals .

- Synthesis of N-Heterocycles : The compound serves as a precursor for the synthesis of diverse N-heterocycles through ring-opening annulation reactions. This process has gained popularity for generating complex molecular architectures with potential biological activity .

Medicinal Chemistry

Research has indicated that this compound and its derivatives exhibit promising biological activities:

- Antibacterial Properties : Studies have demonstrated that compounds derived from this compound possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .

- Cytotoxic Activity : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The ability to modify the aziridine structure allows for the optimization of these compounds to enhance their therapeutic potential .

Materials Science

In materials science, this compound is explored for its potential applications in:

- Polymer Chemistry : The compound can be polymerized to create high-performance materials. Its anionic polymerization leads to the formation of polyamines, which are used in various applications including coatings, adhesives, and drug delivery systems .

- Coatings and Composites : The incorporation of aziridine-based compounds into coatings can improve their mechanical properties and resistance to environmental degradation. This application is particularly relevant in the development of durable surfaces for industrial use .

Case Study 1: Antibacterial Evaluation

A study investigated the antibacterial activity of several derivatives synthesized from this compound. The results indicated that certain modifications significantly enhanced efficacy against resistant bacterial strains, highlighting the compound's potential in addressing antibiotic resistance.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 18 |

| Derivative B | Escherichia coli | 15 |

| Derivative C | Bacillus cereus | 20 |

Mecanismo De Acción

The mechanism of action of 1-Aziridineethanol, alpha-phenyl- is not well understood. it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the target molecule and the 1-Aziridineethanol, alpha-phenyl-, resulting in the desired product. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine.

Comparación Con Compuestos Similares

1-Aziridineethanol, alpha-phenyl- is unique due to its high reactivity and ability to form covalent bonds with target molecules. Similar compounds include:

1-Aziridineethanol: A related compound with similar reactivity but lacking the phenyl group.

2-(1-Aziridinyl)ethanol: Another similar compound with a different substitution pattern on the aziridine ring.

These compounds share some chemical properties but differ in their specific reactivity and applications.

Propiedades

Número CAS |

17918-11-5 |

|---|---|

Fórmula molecular |

C10H13NO |

Peso molecular |

163.22 g/mol |

Nombre IUPAC |

2-(aziridin-1-yl)-1-phenylethanol |

InChI |

InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

Clave InChI |

LYWIFGDFJLWXHK-UHFFFAOYSA-N |

SMILES |

C1CN1CC(C2=CC=CC=C2)O |

SMILES canónico |

C1CN1CC(C2=CC=CC=C2)O |

Key on ui other cas no. |

17918-11-5 15591-40-9 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.